3-(4-methylphenyl)benzenesulfonyl Chloride

説明

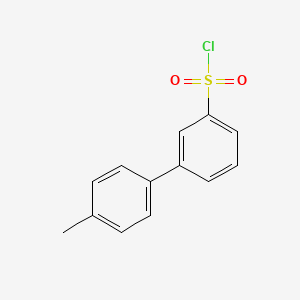

3-(4-Methylphenyl)benzenesulfonyl chloride is an organic compound with the molecular formula C13H11ClO2S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl functional group attached to a chlorine atom. This compound is often used as a building block in organic synthesis, particularly in the preparation of sulfonamides, which are important in medicinal chemistry .

準備方法

Synthetic Routes and Reaction Conditions

3-(4-Methylphenyl)benzenesulfonyl chloride can be synthesized through several methods:

Phosphorus Pentachloride Method: This involves the reaction of benzenesulfonic acid or its salts with phosphorus pentachloride.

Phosphorus Oxychloride Method: This method uses phosphorus oxychloride to react with the salts of benzenesulfonic acid.

Chlorosulfonic Acid Method: In this method, chlorosulfonic acid reacts with benzene or sodium benzenesulfonate.

Sulfuryl Chloride Method: This involves the reaction of sulfuryl chloride with benzene in the presence of anhydrous aluminum chloride.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using the methods mentioned above, with careful control of reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

化学反応の分析

Types of Reactions

3-(4-Methylphenyl)benzenesulfonyl chloride undergoes several types of chemical reactions:

Substitution Reactions: It reacts with nucleophiles such as ammonia, amines, and alcohols to form sulfonamides and sulfonate esters.

Hydrolysis: It reacts with water to form the corresponding sulfonic acid and hydrochloric acid.

Reduction: It can be reduced to the corresponding sulfonamide using reducing agents.

Common Reagents and Conditions

Nucleophiles: Ammonia, primary and secondary amines, alcohols.

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Reaction Conditions: Typically carried out in organic solvents such as dichloromethane or tetrahydrofuran, under anhydrous conditions to prevent hydrolysis.

Major Products Formed

Sulfonamides: Formed by reaction with amines.

Sulfonate Esters: Formed by reaction with alcohols.

Sulfonic Acids: Formed by hydrolysis.

科学的研究の応用

Organic Synthesis

Reagent for Sulfonyl Group Introduction

3-(4-methylphenyl)benzenesulfonyl chloride is primarily utilized as a reagent for introducing sulfonyl groups into organic molecules. This modification can significantly alter the chemical and physical properties of the target compounds, enhancing their reactivity and selectivity in further reactions. The sulfonyl group is an important functional group that can facilitate various chemical transformations.

| Application | Details |

|---|---|

| Type of Reaction | Nucleophilic substitution reactions |

| Functional Group Introduced | Sulfonyl group (–SO2–) |

Medicinal Chemistry

Synthesis of Pharmaceuticals

In medicinal chemistry, this compound plays a crucial role in the synthesis of sulfonamide-based drugs. Sulfonamides are a class of antibiotics that inhibit bacterial growth by interfering with folate synthesis. The introduction of the sulfonyl group via this compound can enhance the pharmacological properties of these drugs.

Case Study: Sulfonamide Derivatives

Recent studies have demonstrated that derivatives synthesized using this compound exhibit improved antibacterial activity compared to traditional sulfonamides. For instance, modifications to the aromatic ring structure have led to compounds with enhanced potency against resistant bacterial strains.

Material Science

Preparation of Sulfonated Polymers and Resins

In material science, this compound is used to prepare sulfonated polymers and resins. These materials are essential in applications such as ion exchange membranes and catalysis.

| Material Type | Properties |

|---|---|

| Sulfonated Polymers | Enhanced ionic conductivity |

| Resins | Improved thermal stability |

Biological Research

Enzyme Inhibition and Protein Modification

The compound is also employed in biological research to study enzyme inhibition and protein modification. Its ability to react with nucleophilic sites on biomolecules allows researchers to explore mechanisms of action for various enzymes.

作用機序

The mechanism of action of 3-(4-Methylphenyl)benzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This leads to the formation of sulfonamide and sulfonate ester bonds, respectively. The compound’s reactivity is due to the presence of the electron-withdrawing sulfonyl group, which increases the electrophilicity of the carbon atom bonded to the chlorine .

類似化合物との比較

Similar Compounds

Benzenesulfonyl Chloride: Similar structure but lacks the methyl group on the phenyl ring.

4-Methylbenzenesulfonyl Chloride: Similar structure but with the sulfonyl chloride group directly attached to the methyl-substituted phenyl ring.

Chlorosulfonic Acid: Contains a sulfonyl chloride group but is more reactive due to the presence of an additional chlorine atom.

Uniqueness

3-(4-Methylphenyl)benzenesulfonyl chloride is unique due to the presence of both a methyl group and a sulfonyl chloride group on the phenyl ring. This combination of functional groups imparts specific reactivity and properties, making it useful in various synthetic applications .

生物活性

3-(4-Methylphenyl)benzenesulfonyl chloride, also known as 4-(p-tolyl)benzenesulfonyl chloride, is an aromatic sulfonyl chloride with the molecular formula C₁₃H₁₁ClO₂S and a molecular weight of 266.74 g/mol. This compound is characterized by its sulfonyl chloride functional group, which imparts significant reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various biological applications, particularly in medicinal chemistry.

- Molecular Formula : C₁₃H₁₁ClO₂S

- Molecular Weight : 266.74 g/mol

- Appearance : Pale yellow to yellow-brown crystalline solid

The biological activity of this compound primarily arises from its ability to form sulfonamide derivatives. These derivatives can interact with various biological molecules, including enzymes and receptors, potentially inhibiting their activity. The sulfonyl chloride group is known for its electrophilic nature, allowing it to react with nucleophiles such as amines and alcohols, forming stable sulfonamide linkages.

Anticancer Activity

Recent studies have highlighted the potential of sulfonamide derivatives, including those derived from this compound, in cancer therapy. For instance, compounds synthesized from similar structures have shown significant inhibitory effects against various cancer cell lines, including triple-negative breast cancer (MDA-MB-231) and MCF-7 cells. Notably:

- Compound E demonstrated an IC50 value of approximately 10.93 nM against carbonic anhydrase IX (CA IX), indicating potent enzyme inhibition and potential selectivity for cancer treatment .

- The ability of these compounds to induce apoptosis in cancer cells was evidenced by a substantial increase in annexin V-FITC positive cells, suggesting their role as effective anticancer agents .

Enzyme Inhibition

The interaction of this compound with enzymes is crucial for its biological activity:

- Carbonic Anhydrase Inhibition : Studies have shown that derivatives exhibit significant inhibition against CA IX and CA II, with selectivity favoring CA IX over CA II. This selectivity is essential for minimizing side effects in therapeutic applications .

- Antimicrobial Activity : Some derivatives have also been evaluated for their antibacterial properties against pathogens such as Staphylococcus aureus and Klebsiella pneumoniae, showing promising results in inhibiting bacterial growth and biofilm formation .

Comparative Analysis of Structural Analogues

The following table summarizes key characteristics of structurally similar compounds:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| 4-Methyl-biphenyl-3-sulfonyl chloride | C₁₃H₁₁ClO₂S | Similar electrophilic properties; used in synthesis |

| 3-(Methylsulfonyl)benzenesulfonyl chloride | C₁₃H₁₁ClO₃S | Contains a methylsulfonyl group; different reactivity |

| 4-Chlorobenzenesulfonyl chloride | C₆H₄ClO₂S | Lacks the methyl group; used in similar applications |

Case Studies

- Inhibition Studies : A recent study evaluated the inhibitory effects of various benzenesulfonamide derivatives on cancer cell lines. Compounds derived from this compound were shown to exhibit high selectivity and potent inhibitory actions against CA IX, making them candidates for further development as targeted cancer therapies .

- Antibacterial Testing : Another investigation focused on the antimicrobial efficacy of sulfonamide derivatives against common bacterial strains. Results indicated that certain derivatives achieved up to 80% inhibition at concentrations as low as 50 μg/mL, highlighting their potential use in treating bacterial infections .

特性

IUPAC Name |

3-(4-methylphenyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO2S/c1-10-5-7-11(8-6-10)12-3-2-4-13(9-12)17(14,15)16/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGYKVRFGHDJJJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=CC=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50403926 | |

| Record name | 3-(4-methylphenyl)benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885950-93-6 | |

| Record name | 3-(4-methylphenyl)benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。